Unambiguous Anomeric Discrimination via NMR: Alpha (103.8 ppm) vs. Beta (109.9 ppm) C1 Chemical Shift
The α-configuration of L-galactofuranose is distinguished from its β-anomer by a characteristic 13C NMR C1 chemical shift. For the methyl glycosides, the α-anomer resonates at 103.8 ppm, whereas the β-anomer resonates at 109.9 ppm, providing a clear 6.1 ppm differential for unambiguous structural assignment [1]. Additionally, 1H NMR coupling constants (3J1,2) differ, with α being 4 Hz and β being 2 Hz [1].
| Evidence Dimension | 13C NMR C1 Chemical Shift (ppm) |
|---|---|
| Target Compound Data | 103.8 ppm (for methyl α-L-galactofuranoside) |
| Comparator Or Baseline | Methyl β-D-galactofuranoside: 109.9 ppm |
| Quantified Difference | Δ = 6.1 ppm (lower field for α-anomer) |
| Conditions | NMR spectroscopy in solution; data for methyl glycosides as model compounds. |
Why This Matters
This quantifiable NMR signature is essential for quality control during synthesis and for confirming the correct anomeric configuration in research applications.
- [1] Bordoni, A., et al. (2010). Carbasugar analogues of galactofuranosides: α-O-linked derivatives. Beilstein Journal of Organic Chemistry, 6, 1127–1131. View Source
